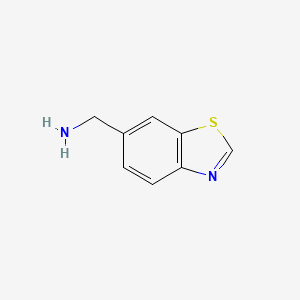

6-(Aminometil)benzotiazol

Descripción general

Descripción

6-(Aminomethyl)benzothiazole is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . It has been used in the synthesis of various compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with various compounds such as aldehydes, ketones, acids, and acyl chlorides . In one study, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

Benzothiazole derivatives have a rigid conjugated structure, good optical properties, and pharmacological activity . They are often used in the construction of fluorescent probes .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used to construct fluorescent probes based on mechanisms such as photoinduced electron transfer, excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer, and aggregation-induced emission .Aplicaciones Científicas De Investigación

Agente Anticancerígeno

6-(Aminometil)benzotiazol: los derivados se han estudiado por su potencial como agentes anticancerígenos. La estructura única del benzotiazol permite la creación de compuestos que pueden inhibir la proliferación de diversas líneas celulares cancerosas. Por ejemplo, ciertos derivados han mostrado efectos inhibidores significativos en líneas celulares de carcinoma epidermoide humano y cáncer de pulmón de células no pequeñas .

Actividad Antiinflamatoria

Estos compuestos también exhiben propiedades antiinflamatorias. Se han evaluado por su capacidad para reducir la actividad de citoquinas inflamatorias como IL-6 y TNF-α, que juegan un papel crucial en la regulación inmunitaria y la inflamación. Esto sugiere posibles aplicaciones en el tratamiento de enfermedades inflamatorias crónicas .

Propiedades Antimicrobianas

Los derivados del benzotiazol, incluidos aquellos con el grupo 6-(Aminometil), son conocidos por poseer actividades antimicrobianas. Se han sintetizado y probado contra diversas infecciones bacterianas y fúngicas, lo que indica su utilidad en el desarrollo de nuevos fármacos antimicrobianos .

Efectos Antidiabéticos

El núcleo del benzotiazol se ha asociado con efectos antidiabéticos. La investigación indica que estos compuestos pueden ser efectivos en el manejo de la diabetes, lo que abre vías para nuevos enfoques terapéuticos para esta enfermedad generalizada .

Aplicaciones Anticonvulsivas

Debido a su naturaleza heterocíclica, los derivados del benzotiazol se exploran para aplicaciones anticonvulsivas. Pueden ofrecer nuevas soluciones para el tratamiento de trastornos convulsivos, contribuyendo al campo de la neurofarmacología .

Químicos Agrícolas

En la agricultura, los compuestos del benzotiazol se están investigando por su potencial como nuevos tipos de productos químicos agrícolas. Han mostrado promesa en actividades antibacterianas, antifúngicas, antivirales e incluso en aplicaciones de deshierbe e insecticidas. Esto podría conducir al desarrollo de productos agrícolas más efectivos y posiblemente más seguros .

Mecanismo De Acción

Target of Action

6-(Aminomethyl)benzothiazole is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities and medicinal applications Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives bearing an amide moiety have been shown to exhibit different modes of action based on aryl group substitution, as revealed by studies on intact bacterial cells and plasmid dna . This suggests that 6-(Aminomethyl)benzothiazole may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Benzothiazole derivatives have been reported to inhibit several enzymes involved in various biochemical pathways . For instance, inhibition of dihydroorotase disrupts pyrimidine biosynthesis, while inhibition of DNA gyrase interferes with DNA replication and transcription .

Pharmacokinetics

Benzothiazole derivatives are generally known for their increased stability, bioavailability, and significant biological activity .

Result of Action

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-tetanus activity and muscle relaxant effects . They have also been used in the preparation of various bioactive compounds .

Action Environment

It is known that the synthesis of benzothiazole derivatives can be influenced by various factors, including the choice of solvent and reaction conditions . These factors could potentially affect the action and efficacy of 6-(Aminomethyl)benzothiazole.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 6-(Aminomethyl)benzothiazole in laboratory experiments has several advantages. It is a versatile reagent that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, it has been shown to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects.

However, the use of 6-(Aminomethyl)benzothiazole in laboratory experiments also has several limitations. It is a relatively expensive reagent, and its use can be difficult to scale up. In addition, its mechanism of action is not fully understood, so it can be difficult to predict the effects of its use in a given experiment.

Direcciones Futuras

There are a number of potential future directions for the use of 6-(Aminomethyl)benzothiazole in scientific research. One potential direction is to develop new methods for synthesizing 6-(Aminomethyl)benzothiazole and other related compounds. Another potential direction is to explore the use of 6-(Aminomethyl)benzothiazole in combination with other compounds, such as drugs or natural products, to study their effects on cells and organisms. Finally, further research is needed to better understand the biochemical and physiological effects of 6-(Aminomethyl)benzothiazole and its mechanism of action.

Safety and Hazards

Propiedades

IUPAC Name |

1,3-benzothiazol-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGXLCNBWYIEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663238 | |

| Record name | 1-(1,3-Benzothiazol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

499770-92-2 | |

| Record name | 1-(1,3-Benzothiazol-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

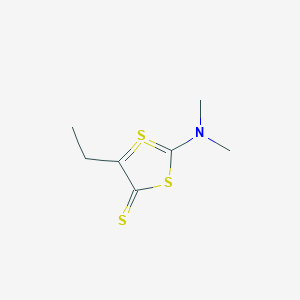

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1388732.png)

![2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride](/img/structure/B1388736.png)

![4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine](/img/structure/B1388739.png)

![3-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1388740.png)

![3-Fluoro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388746.png)

![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)

![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)